molecular formula C9H19N B6237132 2,2-dimethylhept-6-en-1-amine CAS No. 138286-03-0

2,2-dimethylhept-6-en-1-amine

Cat. No.: B6237132
CAS No.: 138286-03-0
M. Wt: 141.3
InChI Key:
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Description

“2,2-dimethylhept-6-en-1-amine” is a chemical compound with the molecular formula C9H19N . It is a derivative of hept-6-en-1-amine . The compound is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic methods. Infrared (IR) spectroscopy can be used to identify the N-H stretching absorption in the region of 3300-3360 cm-1 . In 1H NMR spectroscopy, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo elimination reactions to form alkenes, a process known as the Hofmann elimination .

Mechanism of Action

The mechanism of action of amines is not specific to “2,2-dimethylhept-6-en-1-amine” and depends on the context in which they are used. For example, in medicinal chemistry, some amines act by binding to dietary phosphate in the gut, preventing its absorption, and thus decreasing serum parathyroid hormone levels .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethylhept-6-en-1-amine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1-pentene", "2-methyl-2-pentene", "1,3-butadiene", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "magnesium", "iodine", "ethyl bromide", "2-butanone", "acetic acid", "sodium acetate", "sodium sulfate", "water" ], "Reaction": [ "The first step involves the reaction of 2-methyl-1-pentene and 2-methyl-2-pentene with 1,3-butadiene in the presence of a catalyst such as nickel or palladium to form 2,2,6,6-tetramethylheptane.", "The second step involves the reduction of 2,2,6,6-tetramethylheptane with sodium borohydride in ethanol to form 2,2-dimethylheptane.", "The third step involves the reaction of 2,2-dimethylheptane with ammonia in the presence of hydrochloric acid to form 2,2-dimethylheptanamine.", "The fourth step involves the reaction of 2,2-dimethylheptanamine with magnesium in diethyl ether to form the Grignard reagent.", "The fifth step involves the reaction of the Grignard reagent with iodine to form 2,2-dimethylhept-6-en-1-ol.", "The sixth step involves the reaction of 2,2-dimethylhept-6-en-1-ol with ethyl bromide in the presence of sodium hydroxide to form 2,2-dimethylhept-6-en-1-yl bromide.", "The seventh step involves the reaction of 2,2-dimethylhept-6-en-1-yl bromide with 2-butanone in the presence of magnesium and iodine to form 2,2-dimethylhept-6-en-1-one.", "The eighth step involves the reduction of 2,2-dimethylhept-6-en-1-one with sodium borohydride in ethanol to form 2,2-dimethylhept-6-en-1-ol.", "The final step involves the reaction of 2,2-dimethylhept-6-en-1-ol with acetic acid and sodium acetate in the presence of sodium sulfate to form 2,2-dimethylhept-6-en-1-amine." ] }

CAS No.

138286-03-0

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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